4a,5,6,7,8,8a-Hexahydroisochromen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,7,8,8a-Hexahydroisochromen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-(2-hydroxyethyl)phenol with an aldehyde in the presence of an acid catalyst can lead to the formation of the desired isochromene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,8,8a-Hexahydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4a,5,6,7,8,8a-Hexahydroisochromen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4a,5,6,7,8,8a-Hexahydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4a,5,6,7,8,8a-hexahydro-1H-isochromen-1-one
- 4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-one
- 4a,5,6,7,8,8a-hexahydro-4H-benzo[1,3]oxazine derivatives
Uniqueness
4a,5,6,7,8,8a-Hexahydroisochromen-1-one is unique due to its specific ring structure and the presence of functional groups that allow for diverse chemical reactions.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydroisochromen-1-one |
InChI |
InChI=1S/C9H12O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-8H,1-4H2 |
InChI Key |
JGQSKQUIQGYQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C=COC2=O |
Origin of Product |
United States |
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